molecular formula C6H10F2O B3031179 4-(Difluoromethyl)tetrahydro-2H-pyran CAS No. 1820618-46-9

4-(Difluoromethyl)tetrahydro-2H-pyran

Cat. No.: B3031179
CAS No.: 1820618-46-9
M. Wt: 136.14
InChI Key: AHSKIWNALOOGQZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H10F2O. It is a clear liquid with a molecular weight of 136.14 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a tetrahydro-2H-pyran ring, which imparts unique chemical properties.

Scientific Research Applications

4-(Difluoromethyl)tetrahydro-2H-pyran has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements, including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding all personal contact, including inhalation, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of proteins. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in gene expression patterns. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its biochemical effects. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall activity .

Preparation Methods

The synthesis of 4-(Difluoromethyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

4-(Difluoromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-(Difluoromethyl)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

    Tetrahydro-2H-pyran: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)tetrahydro-2H-pyran: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in biological activity and chemical stability.

    4-(Chloromethyl)tetrahydro-2H-pyran:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(difluoromethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSKIWNALOOGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280293
Record name 2H-Pyran, 4-(difluoromethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-46-9
Record name 2H-Pyran, 4-(difluoromethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 4-(difluoromethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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